2-(3-iodophenoxy)-N,N-dimethylethanamine
Description
2-(3-Iodophenoxy)-N,N-dimethylethanamine is a phenoxyethylamine derivative characterized by a dimethylaminoethyl chain (-N,N-dimethylethanamine) linked to a 3-iodophenoxy group.
Properties
IUPAC Name |
2-(3-iodophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEODWADPMNFDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenoxy)-N,N-dimethylethanamine typically involves the reaction of 3-iodophenol with N,N-dimethylethanolamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene or N,N-dimethylacetamide (DMAc). The reaction conditions often include heating the mixture to a temperature around 120°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts, such as palladium complexes, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-iodophenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvents like dimethylformamide (DMF), and temperatures around 80-100°C.
Oxidation: Potassium permanganate (KMnO4), solvents like acetone or water, and temperatures around 25-50°C.
Reduction: Lithium aluminum hydride (LiAlH4), solvents like ether or tetrahydrofuran (THF), and temperatures around 0-25°C.
Major Products
Substitution: Formation of azides or nitriles.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(3-iodophenoxy)-N,N-dimethylethanamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(3-iodophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group can facilitate binding to these targets, while the dimethylethanamine moiety can modulate the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Halogen Position and Electronic Effects: The 3-iodo substitution in the target compound may confer distinct electronic effects compared to the 4-iodo isomer (). Para-substituted iodophenoxy derivatives are often used in cross-coupling reactions , whereas meta-substitution could alter steric interactions in biological targets. In indole analogs (), 5-iodo substitution enhances serotonin receptor binding compared to chloro or bromo variants, suggesting iodine’s role in optimizing electrostatic interactions .
Ring System Variations: Benzofuran vs. Indole vs. Phenoxy: Indole-based derivatives () exhibit nanomolar affinity for serotonin receptors due to hydrogen-bonding interactions with the indole NH group, absent in phenoxy analogs.
Functional Group Impact: Azide (DMAZ): The azide group in DMAZ enables rapid exothermic decomposition, making it suitable as a rocket propellant .
Physicochemical and Pharmacokinetic Properties
- Thermal Stability: DMAZ’s thermal decomposition kinetics () highlight the azide group’s instability, whereas iodophenoxy derivatives are likely more stable under ambient conditions.
- Solubility : Diphenhydramine’s hydrochloride salt () demonstrates high water solubility, a property that could be replicated in the target compound through salt formation.
Biological Activity
2-(3-Iodophenoxy)-N,N-dimethylethanamine, a compound with the molecular formula C10H14INO, has garnered attention for its potential biological activities. This compound features an iodine atom, which is known to enhance biological properties due to its ability to influence molecular interactions and stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Weight : 291.13 g/mol
- CAS Number : 103808-65-7
- Structure : The compound consists of a dimethylethanamine backbone with a 3-iodophenoxy substituent, which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that 2-(3-iodophenoxy)-N,N-dimethylethanamine exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against several bacterial strains.
- Anticancer Potential : Investigations into its efficacy against cancer cell lines have shown promise, particularly in inhibiting cell proliferation.
The biological activity of 2-(3-iodophenoxy)-N,N-dimethylethanamine is hypothesized to involve:
- Interaction with Enzymes or Receptors : The compound may modulate the activity of specific enzymes or receptors involved in metabolic pathways.
- Influence on Cell Signaling Pathways : It is believed that the iodine substituent plays a crucial role in altering cellular signaling, potentially affecting processes such as apoptosis and cell division.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various compounds, including 2-(3-iodophenoxy)-N,N-dimethylethanamine, reported significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined through standard broth dilution methods, showcasing the compound's potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anticancer Activity
In vitro studies have shown that 2-(3-iodophenoxy)-N,N-dimethylethanamine can inhibit the growth of cancer cell lines such as HeLa and A549. The following table summarizes the findings from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
These results indicate a dose-dependent response, suggesting that higher concentrations of the compound lead to greater inhibition of cell proliferation.
Case Studies
- In Vivo Efficacy : A recent study evaluated the in vivo effects of this compound in a mouse model of cancer. Mice treated with varying doses showed reduced tumor growth compared to control groups.
- Synergistic Effects : Research exploring combinations with other anticancer agents indicated that co-administration could enhance therapeutic efficacy while reducing side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
